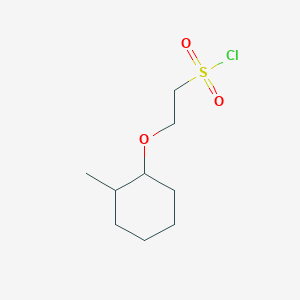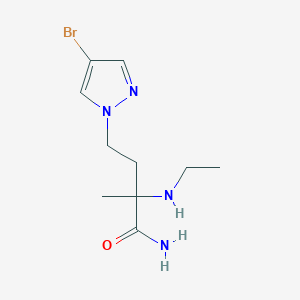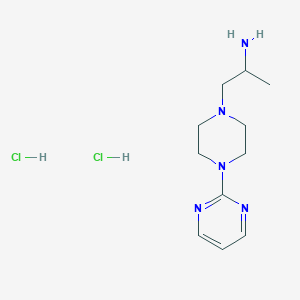
1-Piperazineethanamine,a-methyl-4-(2-pyrimidinyl)-,dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE is a chemical compound with the molecular formula C11H19N5•2HCl. It is a piperazine-based derivative, often used in scientific research for its potential biological activities. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE typically involves the reaction of pyrimidine derivatives with piperazine and subsequent amination. The reaction conditions often include the use of solvents like toluene and reagents such as activated carbon for purification .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like solvent extraction, distillation, and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE involves its interaction with molecular targets such as serotonin receptors. It acts as a serotonin reuptake inhibitor, which increases the availability of serotonin in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression .
Comparison with Similar Compounds
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used as a derivatization reagent for peptides.
1-(2-Pyridyl)piperazine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
1-(4-Pyridyl)piperazine: Utilized in the synthesis of various pharmaceutical compounds.
Uniqueness: 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE is unique due to its specific interaction with serotonin receptors and its potential therapeutic applications in neurological disorders. Its structure allows for versatile chemical modifications, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H21Cl2N5 |
|---|---|
Molecular Weight |
294.22 g/mol |
IUPAC Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H19N5.2ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;/h2-4,10H,5-9,12H2,1H3;2*1H |
InChI Key |
WJTKTSODUISTIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)C2=NC=CC=N2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


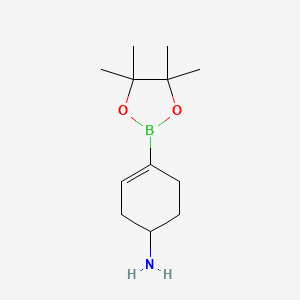
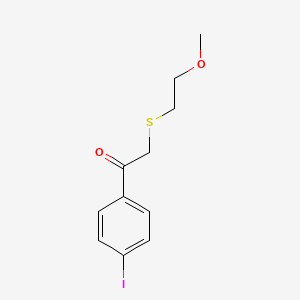
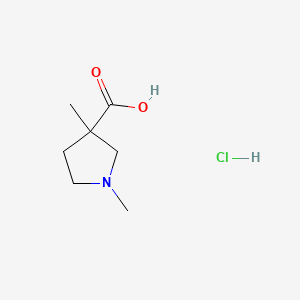
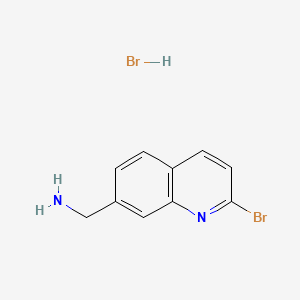
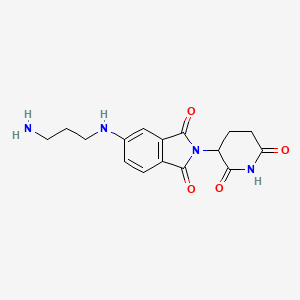
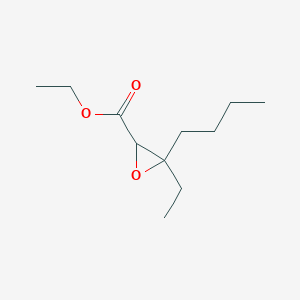
![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
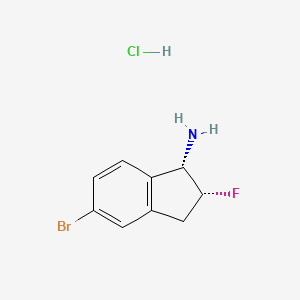
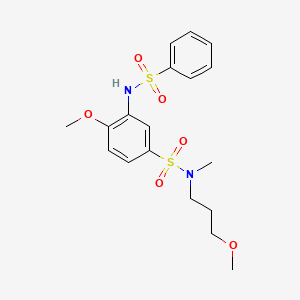
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
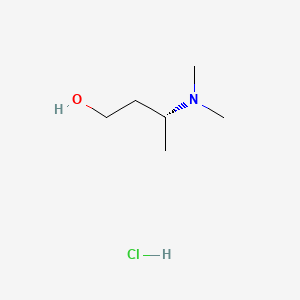
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)
